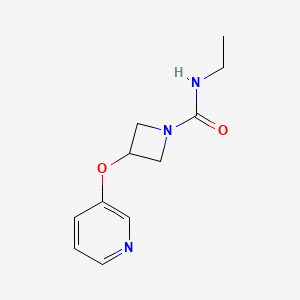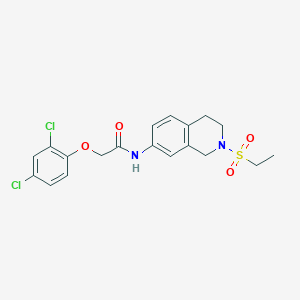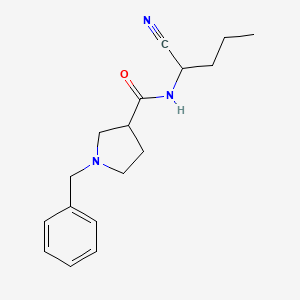![molecular formula C15H16N4O B2633146 N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide CAS No. 1448059-10-6](/img/structure/B2633146.png)
N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[2,3-d]pyrimidine derivatives are a class of compounds that have been studied for their potential applications in various fields . They are characterized by a pyrrolopyrimidine core, which can be modified with various substituents to achieve desired properties .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves the reaction of a suitable precursor with a reagent under specific conditions . For example, one study described the synthesis of a series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives can be analyzed using various spectroscopic techniques . The structure is typically characterized by a pyrrolopyrimidine core, with various substituents attached to it .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[2,3-d]pyrimidine derivatives can vary depending on the specific compound and the conditions . For example, one study described the reaction of a pyrrolo[2,3-d]pyrimidine derivative with hydrazine monohydrate under reflux .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives can be analyzed using various techniques . These properties can be influenced by the specific substituents attached to the pyrrolopyrimidine core .Applications De Recherche Scientifique
Biologically Significant Pyrimidine Derivatives
Pyrimidine derivatives, including N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide, are important in organic chemistry due to their heteroatom content and structural significance. These compounds are widely used as recognition units in the synthesis of optical sensors due to their biological and medicinal applications. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes, showcasing a range of biological and medicinal applications, including as exquisite sensing materials (Jindal & Kaur, 2021).
Synthetic Pathways and Medicinal Applications
Research into pyrimidine and its derivatives, such as this compound, focuses on their synthetic pathways and their broad medicinal applications. The pyranopyrimidine core, in particular, is a key precursor for the medicinal and pharmaceutical industries due to its broad synthetic applications and bioavailability. Recent studies have intensively investigated its applicability, highlighting the importance of hybrid catalysts in the synthesis of pyranopyrimidine scaffolds for the development of lead molecules (Parmar, Vala, & Patel, 2023).
Anti-Inflammatory and CNS Activities
Pyrimidine derivatives display a wide range of pharmacological effects, including anti-inflammatory activities. Their effects are attributed to the inhibitory response against the expression and activities of vital inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α. Literature studies have revealed that many pyrimidines exhibit potent anti-inflammatory effects, providing valuable insights into the synthesis of novel pyrimidine analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).
Additionally, the central nervous system (CNS) disorders and potential therapeutic applications of these compounds are on the rise, attributed to various factors including genetic and environmental aspects. Literature searches have identified functional chemical groups in pyrimidines that may serve as lead molecules for the synthesis of compounds with CNS activity, highlighting their significance in developing new drugs for CNS disorders (Saganuwan, 2017).
Mécanisme D'action
Target of Action
N-phenethyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide is a compound that primarily targets kinases . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division. In particular, this compound has shown significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Mode of Action
The interaction of this compound with its targets results in the inhibition of these kinases . This inhibition disrupts the normal functioning of the enzymes, leading to changes in the cell’s behavior. For instance, the compound’s ability to inhibit EGFR, Her2, VEGFR2, and CDK2 can lead to the disruption of cell signaling pathways, potentially inhibiting the growth and division of cells .
Biochemical Pathways
This compound affects several biochemical pathways due to its multi-targeted nature . By inhibiting EGFR, Her2, VEGFR2, and CDK2, it can disrupt multiple signaling pathways that regulate cell growth and division . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cell cycle arrest and apoptosis in cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, as well as the downregulation of anti-apoptotic protein Bcl-2 .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2-phenylethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c20-15(17-7-6-12-4-2-1-3-5-12)19-9-13-8-16-11-18-14(13)10-19/h1-5,8,11H,6-7,9-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWFGTOQHQDKSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2633063.png)






![3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2633075.png)

![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate](/img/structure/B2633077.png)



![Lithium 2-[3-(dimethylamino)pyridin-2-yl]acetate](/img/structure/B2633084.png)